N-[N,O-Isopropylidene-

Description

Significance in Modern Organic Chemistry

The N,O-isopropylidene motif is of paramount importance in modern organic synthesis, primarily functioning as a protecting group and a chiral auxiliary. Its rigid cyclic structure locks the relative stereochemistry of the original amino alcohol, which is instrumental in stereocontrolled synthesis. This rigidity allows for highly selective reactions on other parts of the molecule. beilstein-journals.org

One of the most celebrated applications of this motif is in "Garner's aldehyde," a chiral building block derived from the amino acid L-serine. nih.govd-nb.info This aldehyde is prized for its configurational stability and the predictable manner in which nucleophiles add to its carbonyl group, allowing for the construction of a wide array of complex chiral molecules, including non-proteinogenic amino acids and various natural products. beilstein-journals.orgnih.gov The N,O-isopropylidene group effectively prevents epimerization of the sensitive stereocenter adjacent to the aldehyde, a common problem in such structures. nih.govd-nb.info

Furthermore, the stability of N,O-isopropylidene derivatives under a variety of reaction conditions, coupled with their straightforward and often mild removal, makes them highly versatile. They are compatible with many common synthetic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, solidifying their role as indispensable tools in the synthesis of pharmaceuticals and other bioactive compounds. numberanalytics.com

Historical Perspective on the Development and Utility of N,O-Isopropylidene Systems

The concept of using protecting groups is a foundational pillar of organic synthesis, with its roots tracing back to the pioneering work of Emil Fischer in carbohydrate chemistry over a century ago. thieme-connect.de Fischer was among the first to strategically use chemical modification to mask reactive functional groups, and the isopropylidene acetal, formed from a diol and acetone (B3395972), was one of the first such protecting groups to be systematically employed. thieme-connect.de This early work demonstrated the power of temporarily rendering hydroxyl groups inert to achieve selective transformations elsewhere in a molecule.

The utility of the isopropylidene group was later extended from the protection of 1,2- and 1,3-diols to the simultaneous protection of 1,2- and 1,3-amino alcohols. thieme-connect.de This adaptation led to the creation of N,O-acetals, such as oxazolidines, which offered a robust method to protect both an amine and a hydroxyl group in a single step. thieme-connect.de The development of N,O-isopropylidene derivatives of amino acids, particularly serine, in the latter half of the 20th century, culminated in the introduction of Garner's aldehyde in 1984, a milestone that showcased the profound utility of this motif as a chiral building block. d-nb.info Since then, its application has expanded enormously, becoming a routine strategy in asymmetric synthesis. nih.gov

Classification and Structural Features of Key N,O-Isopropylidene Derivatives

N,O-Isopropylidene derivatives are typically formed from molecules containing both an amino and a hydroxyl group in close proximity. The most common substrates are amino alcohols, amino acids, and carbohydrates, leading to distinct classes of derivatives with unique structural features and applications.

When 1,2- or 1,3-amino alcohols react with acetone or an acetone equivalent like 2,2-dimethoxypropane (B42991), they form five-membered (oxazolidine) or six-membered (perhydro-1,3-oxazine) rings, respectively. thieme-connect.de These N,O-acetals are the most frequently used protecting groups for this class of compounds. researchgate.net The resulting heterocyclic system is conformationally restricted, which is a key feature for its use in asymmetric synthesis.

A preeminent example is Garner's aldehyde , or (R)-N-Boc-N,O-isopropylideneserinal, derived from L-serine. unirioja.es In this molecule, the amino and hydroxyl groups of serine are protected within a 2,2-dimethyloxazolidine (B1633789) ring, with the nitrogen further protected by a tert-butyloxycarbonyl (Boc) group. nih.govd-nb.info This structure is a stable, crystalline solid that serves as a versatile starting material for numerous complex molecules. beilstein-journals.orgnih.gov

Interactive Table 1: Synthesis of Garner's Aldehyde and Analogues

This table summarizes different synthetic routes to Garner's aldehyde and its analogues, highlighting the starting materials, key reagents, and reported yields.

| Starting Amino Acid | N-Protecting Group | Key Reagents for Cyclization & Reduction | Overall Yield (%) | Reference |

| L-Serine | Boc | 1. Boc₂O, 2. CH₂N₂ or MeI/K₂CO₃, 3. DMP/TsOH, 4. DIBAL-H | 46–58 | d-nb.info |

| L-Serine | Boc | Dondoni's procedure (thiazole-based) | 75–85 | d-nb.info |

| L-Serine | Fmoc | 1. Fmoc-OSu, 2. DMP/TsOH, 3. DIBAL-H | Lower yields reported | beilstein-journals.org |

| L-Serine | Cbz | 1. CbzCl, 2. DMP/TsOH, 3. DIBAL-H | Lower yields reported | beilstein-journals.org |

| DL-Serine (via Funk's alkene) | Boc | Asymmetric Hydroformylation (AHF) with Rh-BDP ligand | 70-71 | nih.govacs.org |

α-Amino acids containing a β-hydroxyl group, such as serine and threonine, are ideal precursors for N,O-isopropylidene derivatives. The reaction with acetone forms a 2,2-dimethyloxazolidine-4-carboxylic acid. nih.gov These derivatives are often stable, crystalline solids that can be easily handled and purified. This strategy is also applicable to other amino acids like (4R)-hydroxy-L-proline.

The formation of the oxazolidine (B1195125) ring protects both the amine and the hydroxyl group, leaving the carboxylic acid as the primary point for further chemical modification. tandfonline.com These derivatives have been used in peptide synthesis and as chiral synthons for creating complex, non-proteinogenic amino acids. nih.gov

Interactive Table 2: N,O-Isopropylidene Derivatives from Amino Acids

This table provides examples of oxazolidine derivatives synthesized from common hydroxy amino acids.

| Starting Amino Acid | Resulting Compound Name | Typical Reagents | Key Features | Reference |

| L-Serine | (S)-2,2-Dimethyloxazolidine-4-carboxylic acid | Acetone, Acid catalyst | Stable crystalline solid, protects N and O atoms | nih.gov |

| L-Threonine | (4S,5R)-2,2,5-Trimethyloxazolidine-4-carboxylic acid | Acetone, Acid catalyst | Introduces an additional methyl stereocenter | nih.gov |

| (4R)-Hydroxy-L-proline | (1R,4R,7aS)-1-(tert-butyl) 4-methyl 2,2-dimethyltetrahydro-1H-pyrrolo[1,2-c] beilstein-journals.orgwisc.eduoxazole-1,4-dicarboxylate | Acetone, Acid catalyst | Fused bicyclic system, highly rigid structure | N/A |

In carbohydrate chemistry, the isopropylidene group is a workhorse for the protection of vicinal diols. numberanalytics.comkoreascience.kr When applied to aminosugars, such as D-glucosamine, it can be used to form N,O-isopropylidene structures, although the selective protection of cis-hydroxyl groups is more common. wiley-vch.dersc.org For instance, in D-glucosamine, the amino group is often first protected with an acyl group (e.g., acetyl) before hydroxyl groups are selectively protected with isopropylidene ketals. wiley-vch.de

The selective formation of isopropylidene acetals, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from glucose, leaves specific hydroxyl groups free for reaction. koreascience.kr In aminosugars, a combination of N-protection followed by isopropylidene formation allows for precise, regioselective modifications, which are critical in the synthesis of complex oligosaccharides and glycoconjugates. wiley-vch.decore.ac.uk The protection strategy can dictate which hydroxyl groups are available for glycosylation or other transformations. wiley-vch.de

Interactive Table 3: Isopropylidene Protection in Carbohydrates

This table illustrates the use of isopropylidene groups to protect carbohydrates, including aminosugars.

| Starting Carbohydrate | Reagents | Protected Product | Purpose of Protection | Reference |

| D-Glucose | Acetone, H₂SO₄ | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Leaves C-3 hydroxyl free for reaction | koreascience.kr |

| D-Mannose | 2-Methoxypropene, TsOH·H₂O | Methyl 2,3-O-isopropylidene-α-D-mannopyranoside | Leaves C-4 and C-6 hydroxyls free | nih.gov |

| D-Glucosamine | 1. Acetic anhydride, 2. Acetone, H₂SO₄ | N-Acetyl-4,6-O-isopropylidene-D-glucosamine | Protects C-4 and C-6 hydroxyls, leaving C-3 available | tandfonline.com |

| D-Glucosamine | (Various steps) | 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose | Intermediate for synthesizing C-3 substituted sugar amino acids | researchgate.net |

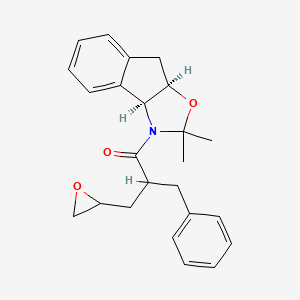

Structure

3D Structure

Properties

CAS No. |

158512-24-4 |

|---|---|

Molecular Formula |

C24H27NO3 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(2R)-1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-[(2S)-oxiran-2-yl]propan-1-one |

InChI |

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18-,19+,21-,22+/m1/s1 |

InChI Key |

WLQFCUPIQRHKFS-KIZRIRGWSA-N |

SMILES |

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

Isomeric SMILES |

CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)[C@@H](C[C@H]4CO4)CC5=CC=CC=C5)C |

Canonical SMILES |

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

Synonyms |

[3aS-[3[S*(R*)],3aα,8aα]]-3,3a,8,8a-Tetrahydro-2,2-dimethyl-3-[2-(oxiranylmethyl)-1-oxo-3-phenylpropyl]-2H-indeno[1,2-d]oxazole; |

Origin of Product |

United States |

Synthetic Methodologies for N,o Isopropylidene Compounds

Direct Formation of the N,O-Isopropylidene Ring System

The most common approach for synthesizing N,O-isopropylidene derivatives involves the direct condensation of a substrate containing a 1,2-amino alcohol or a related functionality with a carbonyl compound, typically acetone (B3395972), or an acetone equivalent.

Condensation Reactions with Carbonyl Compounds (e.g., Acetone)

The formation of the N,O-isopropylidene ring is an acid-catalyzed reaction that proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration. Acetone is the most frequently used carbonyl compound, valued for its low cost and the stability of the resulting isopropylidene ketal.

The reaction is typically carried out in an excess of acetone, which also serves as the solvent, in the presence of an acid catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and iodine. aip.orgspkx.net.cnrsc.org For instance, D-mannose reacts with acetone in the presence of concentrated sulfuric acid to yield 2,3:5,6-di-O-isopropylidene-D-mannofuranose. aip.org Similarly, D-ribopyranosylamine can be converted to 2,3-O-isopropylidene-β-D-ribofuranosylamine using acetone, 2,2-dimethoxypropane (B42991) (as a water scavenger), and p-toluenesulfonic acid. rsc.org Iodine has also been demonstrated as an effective catalyst for the reaction between D-glucose and acetone, producing 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with yields around 75%. spkx.net.cn In some cases, low yields are reported for the condensation of D-glucono-1,5-lactone with acidified acetone. tandfonline.com

| Substrate | Carbonyl Source | Catalyst | Product | Yield | Reference |

| D-Mannose | Acetone | H₂SO₄ | 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | 75% | aip.org |

| D-Glucose | Acetone | Iodine | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | ~75% | spkx.net.cn |

| D-Ribopyranosylamine | Acetone, 2,2-Dimethoxypropane | p-Toluenesulfonic acid | 2,3-O-Isopropylidene-β-D-ribofuranosylamine toluene-p-sulphonate | >80% | rsc.org |

| D-Glucono-1,5-lactone | Acetone | Acid | 1,2:3,4:5,6-tri-O-isopropylidene-D-gluconate | Low | tandfonline.com |

Strategies for Enantioselective and Diastereoselective Ring Formation

Achieving stereocontrol during the formation or subsequent reaction of N,O-isopropylidene compounds is a significant area of research. The inherent chirality of many starting materials, such as amino acids and carbohydrates, is often leveraged to direct the stereochemical course of reactions.

One powerful strategy involves using the rigid N,O-isopropylidene ring as a stereochemical directing group. A notable exo-facial template effect has been observed where the 1,2-O-isopropylidene group directs nucleophilic attack to the exo-face of the molecule, resulting in a 1,2-trans product with high stereoselectivity. csic.es This effect has been demonstrated in the Lewis acid-catalyzed C-glycosidation of 1,2-O-isopropylidene glycofuranosides with allyltrimethylsilane. csic.es Similarly, highly 2,3-trans stereoselective allylations of 2,3-O-isopropylidene-protected pyrrolidines are achieved due to this template effect, promoted by BF₃·OEt₂. acs.org

The choice of protecting groups on the substrate can significantly influence diastereoselectivity. In the 5'-alkynylation of uridine-derived aldehydes, protection of the 2' and 3' hydroxyls as an isopropylidene ketal predominantly yields the 5'R-isomer. beilstein-journals.org Conversely, using silyl (B83357) ether protecting groups leads to the opposite diastereoselectivity, favoring the 5'S-isomer. beilstein-journals.org This highlights the profound impact of the protecting group on the transition state geometry.

Asymmetric reactions have also been developed. For instance, an enantioselective oxidative Pummerer-type transformation using chiral anion phase-transfer catalysis allows for the synthesis of enantioenriched cyclic N,S-acetals. nih.gov This method involves the asymmetric intramolecular nucleophilic addition to a thionium (B1214772) intermediate. nih.gov Furthermore, asymmetric hetero-Diels–Alder reactions between O-isopropylidene-protected dienes and chiral nitroso dienophiles have been used to create optically pure 1,2-oxazine adducts, which are precursors to cyclitols. beilstein-journals.org

| Reaction Type | Substrate Type | Key Feature | Stereochemical Outcome | Reference |

| Nucleophilic Addition | 2,3-O-Isopropylidene-protected pyrrolidines | exo-Facial template effect of the isopropylidene group | Highly 2,3-trans stereoselectivity | acs.org |

| Aldehyde Alkynylation | Uridine-derived aldehyde with 2',3'-O-isopropylidene | Ketal protecting group | Predominantly 5'R-isomer | beilstein-journals.org |

| Oxidative Cyclization | Sulfides with pendant nucleophiles | Chiral anion phase-transfer catalysis | Enantioenriched cyclic N,S-acetals (up to 92% ee) | nih.gov |

| Hetero-Diels-Alder | O-Isopropylidene-protected diene | Chiral nitroso dienophile | Optically pure (+)-endo-adduct | beilstein-journals.org |

Functionalization and Derivatization of Pre-Existing N,O-Isopropylidene Scaffolds

Once formed, the N,O-isopropylidene moiety can be further modified, or its presence can be used to direct reactions at other sites within the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom within the N,O-isopropylidene ring system, typically part of an oxazolidine (B1195125) derived from an amino acid, can undergo alkylation and acylation reactions. However, these reactions are more commonly performed on the precursor amino acid before or during the formation of the heterocyclic system, or after its removal.

Direct N-alkylation of amino acids that can later be converted to N,O-isopropylidene derivatives is a valuable strategy. A catalytic method for the direct N-alkylation of unprotected α-amino acids with alcohols has been developed, which is highly selective and produces water as the only byproduct. nih.gov For N-Boc-protected amino acids, a process using a hindered alkoxide base like potassium tert-butoxide and an alkyl halide in an inert solvent facilitates N-alkylation. google.com A one-pot, four-component Ugi reaction has been utilized to prepare a library of N-alkylated C-glycosyl amino acid derivatives from isopropylidene-protected carbohydrate units. irb.hr

N-acylation provides access to a wide range of derivatives. N-acylbenzotriazoles have proven to be effective acylating agents for various nucleophiles. thieme-connect.com An efficient method for the O-acylation of isopropylidene-protected monosaccharides with N-(Cbz-α-aminoacyl)benzotriazoles has been established, affording α-amino acid-sugar conjugates in good yields. thieme-connect.com While this example illustrates O-acylation, N-acylbenzotriazoles are well-established reagents for N-acylation reactions as well. thieme-connect.com

Reactions at Peripheral Functional Groups Dictated by the Isopropylidene Moiety

The conformational constraints imposed by the N,O-isopropylidene group can influence the reactivity and selectivity of reactions at other functional groups within the molecule. This is often seen in carbohydrate chemistry, where the rigid furanose or pyranose ring, fused with the isopropylidene group, orients peripheral substituents in a predictable manner.

For example, in the reaction of 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose with sodium methoxide, the principal product is methyl 2,3-O-isopropylidene-β-L-ribofuranoside. rsc.org This outcome involves inversion of configuration at C-4 and is proposed to proceed through an intermediate epoxide, with neighboring-group participation by the aldehyde group. The stereochemical arrangement, locked in place by the isopropylidene group, is crucial for this reaction pathway. rsc.org

The presence of the isopropylidene group can also affect the reactivity of protecting groups at other positions. For instance, the selective removal of other protecting groups in the presence of an isopropylidene ketal is a common synthetic challenge. A method for the regioselective de-N-acetylation of nucleosides using Schwartz's reagent has been shown to be compatible with isopropylidene groups, highlighting the differential reactivity that can be achieved. researchgate.net

Regioselective Transformations of Polyfunctionalized Derivatives

In molecules with multiple hydroxyl groups protected by more than one isopropylidene group, the regioselective deprotection of one ketal over another is a powerful synthetic tool. This selectivity is often based on the different steric and electronic environments of the ketals.

Terminal isopropylidene groups, which protect a primary and a secondary hydroxyl (e.g., a 5,6-diol in a hexofuranose), are generally more labile to acidic hydrolysis than those protecting two secondary hydroxyls (e.g., a 1,2- or 2,3-diol). researchgate.netnih.gov An efficient protocol for the regioselective hydrolysis of terminal isopropylidene ketals in carbohydrate derivatives uses catalysts like CoCl₂·2H₂O in acetonitrile (B52724) or InCl₃ in methanol. researchgate.net This allows for the selective deprotection of the 5,6-O-isopropylidene group in compounds like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. researchgate.net

Regioselective modifications beyond deprotection are also important. For instance, regioselective iodination of secondary hydroxyl groups has been described for 1,2-isopropylidene protected fructopyranose and psicopyranose. rsc.org Organotin-mediated protections, such as those using dibutyltin (B87310) oxide to form a stannylene acetal, can also achieve high regioselectivity in acylation and alkylation reactions, with the selectivity being influenced by the stereochemistry of the diol, which is held in a fixed conformation by existing isopropylidene groups. rsc.org

| Transformation | Substrate | Reagent/Catalyst | Selective Outcome | Reference |

| Hydrolysis | Di-O-isopropylidene carbohydrate derivatives | CoCl₂·2H₂O in MeCN or InCl₃ in MeOH | Selective cleavage of the terminal isopropylidene ketal | researchgate.net |

| Hydrolysis | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Protic or Lewis acids | Selective removal of the 5,6-O-isopropylidene group | nih.govresearchgate.net |

| Iodination | 1,2-Isopropylidene protected fructopyranose | N/A | Regioselective iodination of secondary hydroxyl groups | rsc.org |

| Acylation | Glycosides with cis- or trans-diols | Dibutyltin oxide followed by electrophile | Regioselective protection based on diol stereochemistry | rsc.org |

Reactivity and Transformational Chemistry of N,o Isopropylidene Systems

Chemical Transformations Involving the N,O-Isopropylidene Moiety

The chemistry of the N,O-isopropylidene group is characterized by its selective removal, its participation in ring-opening and rearrangement reactions, and its predictable stability under a range of reaction conditions.

The N,O-isopropylidene group is prized for its ease of installation and selective removal under acidic conditions. The rate of hydrolysis is dependent on the specific acid catalyst, solvent system, and the stereochemistry of the acetal. Generally, cis-fused N,O-isopropylidene groups are more stable to acidic hydrolysis than their trans counterparts.

A variety of reagents have been developed for the selective deprotection of N,O-isopropylidene groups, particularly in the context of carbohydrate chemistry where multiple hydroxyl groups may be protected as isopropylidene ketals. Mild acidic conditions, such as aqueous acetic acid or dilute solutions of strong acids like sulfuric or hydrochloric acid in methanol, are commonly employed. acs.org For substrates sensitive to strong acids, milder reagents such as Dowex-H+ resin in a mixture of methanol and water can be effective.

Lewis acids have also emerged as valuable reagents for selective deprotection. For instance, ferric chloride adsorbed on silica (B1680970) gel has been used for the efficient hydrolysis of terminal isopropylidene ketals. Copper(II) chloride dihydrate in alcohols can also achieve this selective removal. Other Lewis acids like zinc nitrate hexahydrate and ytterbium(III) triflate have shown utility in these transformations. In some cases, the choice of Lewis acid can provide a high degree of selectivity for the cleavage of a terminal isopropylidene group in the presence of an internal one. researchgate.net For example, cobalt(II) chloride dihydrate in acetonitrile (B52724) or indium(III) chloride in methanol can regioselectively hydrolyze terminal isopropylidene ketals. researchgate.net

A summary of common deprotection strategies is presented in the table below.

| Reagent System | Substrate Type | Conditions | Selectivity |

| Dilute H2SO4 or HCl in MeOH | Carbohydrate diacetonides | Mild | Terminal ketal cleavage |

| 60% aq. AcOH | Carbohydrate diacetonides | Mild | Terminal ketal cleavage |

| Dowex-H+ in MeOH/H2O | Acid-sensitive substrates | Mild | Selective deprotection |

| FeCl3 on SiO2 in CHCl3 | Terminal isopropylidene ketals | Mild | Terminal ketal cleavage |

| CuCl2·2H2O in EtOH or i-PrOH | Benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside | Room Temperature | Selective cleavage of 5,6-O-isopropylidene group |

| CoCl2·2H2O in MeCN or InCl3 in MeOH | Carbohydrate derivatives | 50-60 °C | Regioselective hydrolysis of terminal isopropylidene ketal |

The N,O-isopropylidene ring can undergo ring-opening reactions when treated with appropriate nucleophiles, although this is less common than acid-catalyzed cleavage. For instance, treatment with halosilane equivalents can lead to the cleavage of a C-O bond within the acetal ring, resulting in ring-opened products. nih.gov

Rearrangement reactions involving the N,O-isopropylidene moiety are also known, particularly in diol systems. The Pinacol rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone, can be applied to substrates where the diol is protected as an N,O-isopropylidene group. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-alkyl or -aryl shift. In the context of N,O-isopropylidene protected diols, the reaction would first require deprotection to reveal the free diol before the rearrangement can occur under acidic conditions. chemistrysteps.com The regioselectivity of the rearrangement is governed by the relative stability of the possible carbocation intermediates.

A key advantage of the N,O-isopropylidene group is its stability under a wide range of non-acidic reaction conditions, making it an effective protecting group.

Basic Conditions: N,O-isopropylidene acetals are generally stable to strong bases, allowing for reactions such as saponification of esters or other base-mediated transformations to be carried out in their presence.

Oxidative Conditions: They are resistant to many common oxidizing agents. For example, the N,O-isopropylidene group is stable to oxidation with reagents like pyridinium chlorochromate (PCC), which is often used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

Reductive Conditions: N,O-isopropylidene groups are stable to hydride reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). masterorganicchemistry.comlumenlearning.comchemistrysteps.comquora.com This allows for the selective reduction of other functional groups, like esters or ketones, within the same molecule without affecting the protecting group.

Organometallic Reagents: While generally stable, the reactivity of N,O-isopropylidene groups towards highly nucleophilic organometallic reagents like Grignard reagents can be variable. While they are often used to protect functional groups from Grignard reagents, under certain conditions, particularly with Lewis acidic magnesium salts, ring-opening or other undesired reactions can occur. masterorganicchemistry.comquora.com Careful control of reaction conditions is therefore crucial.

Stereochemical Influence on Remote Reactivity and Selectivity

The rigid, five-membered ring of the N,O-isopropylidene group can exert significant stereochemical control over reactions occurring at adjacent or even more distant positions in a molecule. This influence arises from the fixed conformation of the protected moiety, which can direct the approach of reagents from the less sterically hindered face of the molecule.

The chiral environment created by the N,O-isopropylidene group can lead to high levels of diastereoselectivity in a variety of chemical transformations. A classic example is the reaction of 2,3-O-isopropylidene-D-glyceraldehyde, a readily available chiral building block, with various nucleophiles. researchgate.netacs.orgworldwidejournals.combiosynth.comfishersci.ca

Aldol reactions of enolates with 2,3-O-isopropylidene-D-glyceraldehyde often proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. The stereochemical outcome can often be predicted by considering Felkin-Anh or chelation-controlled models.

Epoxidation of alkenes bearing an adjacent N,O-isopropylidene group can also exhibit high diastereoselectivity. chemistrysteps.comlibretexts.orgorganic-chemistry.orglumenlearning.comlibretexts.org The bulky protecting group effectively blocks one face of the double bond, directing the epoxidizing agent to the opposite face.

The table below summarizes the diastereoselectivity observed in some representative reactions.

| Reaction | Substrate | Reagent/Conditions | Diastereomeric Ratio (d.r.) |

| Aldol Reaction | 2,3-O-isopropylidene-D-glyceraldehyde | Diallylzinc, then Lemieux cleavage | >90% threo-selectivity |

| Aldol Reaction | 2,3-O-isopropylidene-D-glyceraldehyde | Aryl ester, then alkoxide addition | >90% erythro-selectivity |

| 1,4-Addition | Enone from glyceraldehyde acetonide | Isopropenyl copper | anti-selectivity |

| 1,4-Addition | Enone from glyceraldehyde acetonide | Isopropenyl lithium | syn-selectivity |

| L-Selectride Reduction | α-alkoxyketone from 2,3-O-isopropylidene-D-glyceraldehyde | L-Selectride | Highly syn-selective |

In addition to directing diastereoselectivity, the inherent chirality of N,O-isopropylidene groups derived from chiral amino alcohols can be exploited for enantioselective induction in asymmetric synthesis. wikipedia.orgnih.govwikipedia.orgnih.govlibretexts.org In these cases, the N,O-isopropylidene moiety acts as a chiral auxiliary, controlling the stereochemical outcome of a reaction and then being removed to reveal the enantiomerically enriched product.

For example, chiral N,O-isopropylidene derivatives have been used as starting materials in the asymmetric synthesis of butenolides and butyrolactones, which are important structural motifs in many natural products. nih.govrug.nlnih.gov The stereocenter within the N,O-isopropylidene group dictates the facial selectivity of key bond-forming reactions, leading to the desired enantiomer of the target molecule. The enantiomeric excess (ee) is a measure of the purity of the desired enantiomer. wikipedia.org

| Transformation | Chiral Auxiliary/Starting Material | Reaction | Enantiomeric Excess (ee) |

| Asymmetric Synthesis of Butenolides | Organocatalyzed epoxidation of chalcones | Epoxidation, olefination, hydrolysis | Good enantiomeric excess |

| Asymmetric Synthesis of Butyrolactones | Chiral N,O-isopropylidene derived building blocks | Multi-step synthesis | High enantiomeric excess |

Substrate Scope and Limitations in Stereocontrol

The use of the N,O-isopropylidene moiety as a stereodirecting group is a well-established strategy in asymmetric synthesis. By imparting conformational rigidity to otherwise flexible acyclic molecules, this protecting group allows for effective facial discrimination of prochiral centers, thereby controlling the stereochemical outcome of a reaction. researchgate.net The degree of stereoselectivity, however, is highly dependent on the structure of the substrate and the nature of the reagents involved. Asymmetric induction arises from the steric and electronic interactions between the substituents of the inducing stereogenic center and the incoming reagent at the prochiral reaction site. researchgate.net Therefore, understanding the scope of substrates that can be effectively controlled and the inherent limitations of this system is crucial for its practical application.

The substrate scope is evident in various transformations, including cycloaddition reactions. For instance, the diastereoselectivity of intermolecular nitrile oxide cycloadditions has been studied using alkenes with an allylic oxygen substituent protected as an isopropylidene acetal. nih.gov In the reaction of (+)-(S)-isopropylidene-3-butene-1,2-diol with various nitrile oxides, reasonable to good levels of diastereoselectivity are achieved. nih.gov The rigid five-membered ring effectively shields one face of the double bond, directing the approach of the nitrile oxide.

The specific nitrile oxide employed has a discernible impact on the level of stereocontrol, highlighting the scope and limitations of the substrate. While high selectivity is often observed, it is rarely absolute, indicating that the directing power of the isopropylidene group can be modulated by the structure of the reacting partner. nih.gov For example, the reaction with carbethoxyformonitrile oxide results in an 80:20 mixture of diastereomers. nih.gov Similarly, benzonitrile oxide gives rise to an 83:17 mixture of diastereomeric isoxazolines. nih.gov These outcomes demonstrate a clear facial bias but also underscore a limitation, as minor diastereomers are consistently formed.

The data below illustrates the influence of the nitrile oxide structure on the diastereoselectivity of the cycloaddition.

| Nitrile Oxide Derivative | Reagent | Diastereomeric Ratio (Major:Minor) |

| Carbethoxyformonitrile oxide | EtO₂C-CNO | 80:20 |

| Acetonitrile oxide | CH₃-CNO | 88:12 |

| Benzonitrile oxide | Ph-CNO | 83:17 |

| Propionitrile oxide | CH₃CH₂-CNO | Not specified |

| Nitrile oxide from tetrahydropyranyl derivative of 2-nitroethanol | THP-OCH₂CH₂-CNO | Comparable to Acetonitrile oxide |

This table presents data on the diastereoselectivity of nitrile oxide cycloaddition reactions with (+)-(S)-isopropylidene-3-butene-1,2-diol, showing the effect of varying the nitrile oxide substrate. nih.gov

Limitations in stereocontrol can arise from several factors. The conformation of the bonds connecting the stereodirecting isopropylidene group with the prochiral reaction center must be well-defined to achieve high diastereoselectivity. researchgate.net Any conformational flexibility can lead to competing transition states, eroding the stereochemical fidelity of the transformation. Furthermore, while the primary role of the isopropylidene group is to provide steric blockade, strong electronic or chelating effects from other parts of the substrate or the reagent can override its directing influence.

In reactions involving substrates like γ-(N-acylamino) alkenes, high levels of diastereoselectivity can be achieved in palladium-catalyzed cyclizations to form N-protected pyrrolidines. organic-chemistry.org However, the choice of the N-protecting group (e.g., acyl vs. Boc) and the specific ligand used in the catalytic system are critical, indicating that the isopropylidene group's effectiveness is part of a larger interplay of factors. organic-chemistry.org The stereochemical outcome is not solely dictated by the rigid acetal but is also influenced by the coordination of the metal catalyst and the steric and electronic properties of the ligands and other protecting groups.

Ultimately, while N,O-isopropylidene systems are powerful tools for stereocontrol, their application is not universal. The substrate scope is broad, but the predictability of the stereochemical outcome diminishes when substrates possess competing stereodirecting elements or when reaction conditions favor alternative transition state geometries. The observed diastereomeric ratios, often in the range of 80:20 to 95:5, represent a practical limitation, necessitating careful optimization for each specific substrate and transformation. nih.govmdpi.com

Stereochemical Aspects and Applications in Asymmetric Synthesis

N,O-Isopropylidene Derivatives as Chiral Building Blocks

The use of N,O-isopropylidene derivatives as chiral building blocks is a cornerstone of modern asymmetric synthesis, providing access to a wide array of enantiomerically pure compounds. These derivatives effectively mask and protect 1,2-diol or 1,2-amino alcohol functionalities, allowing for selective reactions at other sites of the molecule.

Construction of Enantiopure Intermediates for Complex Molecule Synthesis

N,O-Isopropylidene-protected compounds serve as pivotal starting materials for the synthesis of complex enantiopure intermediates. Their rigid structure allows for high levels of stereocontrol in subsequent transformations. For instance, (S)-N-Boc-N,O-isopropylidene-α-methylserinal is a valuable building block for creating non-natural amino acids. acs.org Similarly, L-ribose can be converted to ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate, a versatile synthon for adenosine (B11128) and P2 receptor ligands. google.com

Carbohydrates, with their abundance of stereocenters, are common precursors for these chiral building blocks. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, derived from D-glucose, has been utilized in the synthesis of C2-symmetric carbohydrate-based macrocycles. researchgate.net The synthesis of enantiopure α,γ-substituted γ-sultones has been achieved with high diastereomeric excess (de ≥98%) using 1,2:5,6-di-O-isopropylidene-α-D-allofuranose as a chiral auxiliary. nih.gov Furthermore, the enantioselective synthesis of purine (B94841) and pyrimidine (B1678525) cyclopentenyl C-nucleosides has been accomplished using 2,3-(isopropylidenedioxy)-4-(trityloxymethyl)-4-cyclopenten-1-ol, derived from D-ribose, as a key intermediate. nih.gov

| Starting Material | Target Intermediate | Key Transformation | Ref |

| (S)-N-Boc-α-methylserinal acetonide | (R)-α-vinylalanine | Wittig reaction | acs.org |

| L-ribose | Ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexane-carboxylate | Reductive cleavage and subsequent cyclization | google.com |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | C2-symmetric macroheterocycles | Ring-closing metathesis | researchgate.net |

| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Enantiopure α,γ-substituted γ-sultones | α-allylation of a chiral sulfonate | nih.gov |

Precursors for Optically Active Amino Alcohols and Amino Acids

N,O-Isopropylidene derivatives of amino acids and related compounds are extensively used as precursors for a variety of optically active amino alcohols and non-proteinogenic amino acids. The synthesis of both enantiomers of α-vinylalanine and α-ethynylalanine has been successfully achieved starting from (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. acs.org These building blocks allow for the straightforward introduction of various side chains.

The transformation of N-protected amino acids into their corresponding N,O-isopropylidene protected aldehydes provides a versatile entry point for the synthesis of more complex amino alcohols through the addition of organometallic reagents. rsc.org For example, enantiomerically pure (S)- and (R)-α-methylserines can be converted to the corresponding N-Boc-N,O-isopropylidene-α-methylserinal building blocks. colab.ws These have been shown to be valuable in the enantioselective synthesis of other α-methyl α-amino acids. acs.org

N,O-Isopropylidene Systems in Chiral Auxiliary Design

The rigid framework of N,O-isopropylidene systems makes them excellent chiral auxiliaries, capable of inducing high levels of stereoselectivity in a variety of chemical reactions. By temporarily attaching these auxiliaries to a prochiral substrate, one can direct the approach of a reagent to one of the two diastereotopic faces of the molecule.

Applications in Asymmetric Carbon-Carbon Bond Formation (e.g., Diels-Alder, Grignard Additions, Cyclopropanation)

N,O-Isopropylidene-containing chiral auxiliaries have demonstrated significant utility in asymmetric carbon-carbon bond-forming reactions.

Diels-Alder Reactions: Acrylates derived from carbohydrates bearing an N,O-isopropylidene group have been used as chiral dienophiles in asymmetric Diels-Alder reactions. For example, 3-O-acryloyl-4,5-di-O-benzoyl-1,2-O-isopropylidene-β-D-fructopyranose has been reacted with cyclopentadiene, and while it yielded moderate to excellent endo/exo ratios, the facial diastereoselectivity was low. acs.org

Grignard Additions: The oxazolidine (B1195125) ring in N-Boc-N,O-isopropylidene-α-methylserinals acts as an effective chiral auxiliary in the asymmetric addition of Grignard reagents to the aldehyde function. The reaction of (S)-N-Boc-N,O-isopropylidene-α-methylserinal with phenylmagnesium bromide proceeds with high diastereoselectivity, favoring the anti-diastereomer, particularly at low temperatures. researchgate.net This strategy has been successfully applied to the asymmetric synthesis of all four stereoisomers of α-methyl-β-phenylserine. researchgate.net

Cyclopropanation: The Simmons-Smith cyclopropanation of alkenylidene derivatives of 1,2-O-isopropylidene-d-xylofuranose occurs with high stereoselectivity. google.com The diastereomeric excess is dependent on the reaction conditions, such as solvent and temperature. The chiral auxiliary can be recovered after the reaction. google.com Similarly, new chiral auxiliaries derived from D-fructose have been employed in asymmetric cyclopropanation reactions. nih.gov

| Reaction Type | Chiral Auxiliary | Substrate | Reagent | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Ref |

| Diels-Alder | 3-O-acryloyl-1,2-O-isopropylidene-β-D-fructopyranose derivative | Cyclopentadiene | Et₂AlCl | Low facial diastereoselectivity | acs.org |

| Grignard Addition | (S)-N-Boc-N,O-isopropylidene-α-methylserinal | Phenylmagnesium bromide | - | up to 98% de (anti) | researchgate.net |

| Cyclopropanation | 1,2-O-isopropylidene-d-xylofuranose derivative | Alkenylidene derivative | CH₂I₂/ZnEt₂ | High stereoselectivity | google.com |

Role in Asymmetric Catalysis and Ligand Design

The chiral backbone of N,O-isopropylidene derivatives has been incorporated into the design of a wide range of chiral ligands for asymmetric catalysis. One of the most famous examples is DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a C2-symmetric diphosphine ligand synthesized from (+)-tartaric acid. Rhodium complexes of DIOP were among the first highly successful catalysts for the asymmetric hydrogenation of prochiral olefins.

More recently, spiro-fused D-fructo- and D-psico-configurated oxazoline (B21484) ligands have been synthesized from 1,2-O-isopropylidene protected fructopyranose and psicopyranose. nih.gov These spiro-oxazoline ligands have shown high asymmetric induction (up to 93% ee) in palladium-catalyzed allylic alkylation reactions. nih.gov Similarly, D-fructose-based spiro-fused PHOX (phosphinooxazoline) ligands have been prepared and tested in enantioselective allylic alkylation, showing promising results.

Diastereoselective and Enantioselective Synthesis of Advanced Intermediates

The application of N,O-isopropylidene protected compounds extends to the diastereoselective and enantioselective synthesis of a variety of advanced intermediates for pharmaceuticals and other biologically active molecules.

A diastereoselective hydroboration/borane trapping protocol has been developed to access a diethanolamine (B148213) (DEA) boronate ester derivative of D-galactose starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This method provides a greener and more efficient route to borylated monosaccharides, which are of interest for applications such as boron neutron capture therapy (BNCT).

The diastereoselective synthesis of hydroxyethylene dipeptide isosteres, which are important components of HIV protease and renin inhibitors, has been achieved from α-N,N-di(protected)amino(alkyl or substituted alkyl) methyl ketones. google.com These syntheses often involve intermediates where stereocenters are controlled by existing chiral elements, which can include N,O-isopropylidene protected moieties.

Furthermore, a stereoselective synthesis of nojirimycin (B1679825) α-C-glycosides has been developed from a bicyclic acyliminium intermediate, which itself can be prepared from 1,2-O-isopropylidene-α-D-glucuronolactone. This provides a convenient route to N,C-biantennary glycomimetics. The synthesis of chimera oligopeptides containing furanoid β-sugar amino acid derivatives also relies on the use of N,O-isopropylidene protected building blocks, with optimized conditions for the removal of the protecting group.

| Starting Material | Advanced Intermediate | Key Features of Synthesis | Ref |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3-Boronic-3-deoxy-d-galactose derivative | Diastereoselective hydroboration/borane trapping | |

| 1,2-O-isopropylidene-α-D-glucuronolactone | Nojirimycin α-C-glycosides | Stereoselective addition to a bicyclic acyliminium intermediate | |

| Fmoc-RibAFU(ip)-OH | Chimera oligopeptide | Solid-phase peptide synthesis with mild deprotection of the isopropylidene group |

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms

The N-[N,O-Isopropylidene] moiety, a cyclic ketal, plays a significant role in influencing the mechanisms and outcomes of various organic reactions. Its presence can introduce specific stereoelectronic effects and conformational biases that guide the reaction pathway.

Transition State Analysis in N,O-Isopropylidene Formation and Reactions

The formation of isopropylidene derivatives itself, such as in the case of sugar-based compounds, is subject to thermodynamic stability. For instance, the reaction of various sugars like D-glucose, D-galactose, and D-mannose with acetone (B3395972) under the influence of a reusable catalyst like sulfuric acid immobilized on silica (B1680970) leads to the formation of thermodynamically stable di-O- and/or mono-O-isopropylidene derivatives in good yields. researchgate.net

In reactions involving N,O-isopropylidene containing molecules, the transition state geometry is crucial for determining the stereochemical outcome. For example, in BF3-catalyzed cyclization reactions between 1-alkenyl ethers and the 2,3-O-isopropylidene derivative of D-erythrose, high stereoselectivities are achieved. oup.com This is attributed to a favorable transition state that leads to the formation of specific stereoisomers. oup.com Nuclear Overhauser effect (n.O.e.) experiments have been instrumental in establishing the stereochemistry of the newly formed stereocenters, confirming the proposed transition state models. oup.com

Computational studies have provided deeper insights into the energetics of these transition states. For instance, in the quaternization reaction of methyl 2,3-O-isopropylidene-β-D-ribofuranoside derivatives, the calculated energy barrier between the substrates and the transition state complexes helps to explain the observed reaction rates. mdpi.com The total energies of the transition state complexes, along with the substrates and products, can be calculated to understand the reaction profile. mdpi.com

Role of the N,O-Isopropylidene Group in Directing Reaction Pathways

The rigid structure of the N,O-isopropylidene group significantly influences the regioselectivity and stereoselectivity of reactions by sterically shielding one face of the molecule. This directing effect is prominent in glycosylation reactions, where the protected hydroxyl groups dictate the approach of the incoming electrophile. For example, in ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside, the isopropylidene group protects the 2,3-hydroxyl groups, thereby directing reactions to the 4-position.

This directing effect is also observed in cycloaddition reactions. In the [3 + 2] cycloaddition of nitrones with 1,1-diaryl-2-isopropylidene-3-methylenecyclopropane, the reaction proceeds with high regioselectivity, favoring the formation of 4-methylene isoxazolidine (B1194047) over its 5-methylene regioisomer. researchgate.net

Furthermore, the electronic properties of the isopropylidene group can influence reaction pathways. While generally considered an electron-donating group, its effect can be subtle. In the retro-Diels-Alder reaction of isopropylidenenorbornene, the isopropylidene substituent stabilizes the concerted pathway by 5.6 kcal/mol compared to unsubstituted norbornene. acs.org

Computational Chemistry Approaches for Understanding N,O-Isopropylidene Systems

Computational chemistry has become an indispensable tool for investigating the structure, reactivity, and properties of molecules containing the N,O-isopropylidene group. kallipos.gr These methods range from quantum mechanics (QM) to classical molecular mechanics (MM) and molecular dynamics (MD). nih.gov

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful for elucidating the electronic structure and reactivity of N,O-isopropylidene compounds. researchgate.netwikipedia.orgmdpi.com These methods can predict reaction mechanisms, transition state geometries, and activation energies. researchgate.netwikipedia.org

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to study the site- and regioselectivities of [3 + 2] cycloaddition reactions involving isopropylidene-containing molecules. researchgate.net Such studies help in understanding the factors that control the outcome of these reactions. researchgate.net Similarly, quantum chemical calculations have been employed to investigate the reactivity of N-acyl-2-amino-2-desoxyglucopyranoses, where N-phthalimidoalkanoyl substitution leads to a smaller HOMO-LUMO energy gap, suggesting enhanced reactivity with nucleophiles. mdpi.com

The choice of computational method and basis set is crucial for obtaining accurate results. For example, in studying NO+.(H2O)n clusters, MP2/6-311++G** calculations were found to describe the structure and spectroscopy well, while some DFT functionals with low Hartree-Fock exchange incorrectly predicted the lowest energy structure of certain clusters. nih.gov

Conformational Analysis and Stereoelectronic Effects

Stereoelectronic effects, such as the anomeric effect, play a significant role in the conformational preferences of N,O-isopropylidene systems. imperial.ac.ukscribd.comwindows.net The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to adopt an axial orientation. scribd.comwindows.net This is due to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond. scribd.com

Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these stereoelectronic interactions. nih.gov For example, NBO calculations have shown that the preferred conformations of certain monosaccharides are stabilized by σC–H → σC–O hyperconjugation, and these preferences can impact their recognition by proteins. nih.gov In fluorinated prolines, the gauche effect, a favorable σC–H → σC–F hyperconjugation, influences the ring pucker. rsc.org

Molecular Modeling of N,O-Isopropylidene Containing Systems

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures and their interactions. nih.gov For N,O-isopropylidene containing systems, molecular modeling is used to understand their three-dimensional structure and how this structure relates to their chemical and biological properties. acs.orgresearchgate.net

Molecular mechanics (MM) force fields are often used for conformational analysis of large molecules containing the N,O-isopropylidene group. These methods are computationally less expensive than quantum chemical calculations and can be used to explore the potential energy surface of the molecule. kallipos.gr

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these systems, including conformational changes and interactions with other molecules over time. nih.gov For example, MD simulations have been used to study the self-assembly of lipid-functionalized β-cyclodextrins and their encapsulation of drug molecules. nih.gov

The following table provides a summary of representative N,O-isopropylidene compounds and the computational methods used to study them.

| Compound/System | Computational Method | Focus of Study |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside derivatives | DFT | Transition state analysis of quaternization reaction mdpi.com |

| 1,1-diaryl-2-isopropylidene-3-methylenecyclopropane | DFT (UB3LYP/6-311G(d,p)) | Site- and regioselectivity of [3+2] cycloaddition researchgate.net |

| Isopropylidenenorbornene | DFT (B3LYP/6-31G*) | Mechanism of retro-Diels-Alder reaction acs.org |

| N-acyl-2-amino-2-desoxyglucopyranoses | Quantum Chemistry | Reactivity and electronic structure mdpi.com |

| Monosaccharides | NBO Analysis | Conformational preferences and stereoelectronic effects nih.gov |

| (3S,4R)-3,4-difluoroproline | DFT | Conformational analysis and stereoelectronic effects rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-[N,O-Isopropylidene] compounds, providing critical insights into their configuration and predominant solution-state conformation. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom. auburn.edunih.gov

In ¹H NMR spectra, the isopropylidene group itself presents a highly characteristic signature: two distinct singlets for the diastereotopic methyl groups. The chemical shift of these protons typically falls within the range of δ 1.2–1.6 ppm. auburn.edu The exact chemical shifts can be influenced by the local magnetic environment, providing clues about the conformation of the five-membered dioxolane ring and its relationship with the rest of the molecule. The protons on the carbon backbone of the original amino alcohol moiety experience shifts that are indicative of their relative stereochemistry. For instance, the coupling constants (³J values) between vicinal protons are governed by the Karplus relationship, allowing for the determination of dihedral angles and, consequently, the preferred conformation of the ring systems. rsc.org NOE (Nuclear Overhauser Effect) experiments are also invaluable, as through-space correlations between the isopropylidene methyl protons and other nearby protons can definitively establish relative stereochemistry. rsc.org

¹³C NMR spectroscopy complements the proton data. The quaternary carbon of the isopropylidene ketal typically appears at a characteristic downfield shift of δ 108–113 ppm. auburn.eduresearchgate.net The two methyl carbons of the isopropylidene group are also readily identified, usually in the δ 24–28 ppm region. auburn.eduresearchgate.net The chemical shifts of the carbon atoms in the main molecular skeleton are sensitive to their stereochemical orientation, and comparison with data from related known compounds or computational models can aid in assigning the relative and sometimes absolute configuration.

Table 1: Typical NMR Chemical Shifts for N-[N,O-Isopropylidene] Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Isopropylidene CH₃ (diastereotopic) | 1.2 - 1.6 (two singlets) | auburn.edu |

| ¹³C | Isopropylidene C (CH₃)₂ | 108 - 113 | auburn.eduresearchgate.net |

This is an interactive data table. Users can sort and filter the data based on the nucleus or functional group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of N-[N,O-Isopropylidene] compounds and for gaining structural information through the analysis of their fragmentation patterns. savemyexams.com Electron Ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺•), whose mass confirms the molecular formula. libretexts.org However, the molecular ion is often unstable and undergoes fragmentation, providing a characteristic fingerprint for the compound. chemguide.co.uk

Table 2: Common Mass Spectral Fragments for Isopropylidene Derivatives

| Fragment Ion | Description | Significance | Reference |

|---|---|---|---|

| [M]⁺• | Molecular Ion | Confirms molecular weight | libretexts.org |

| [M-15]⁺ or [M-CH₃]⁺ | Loss of a methyl group | Highly characteristic fragment, often the base peak | acs.org |

This is an interactive data table. Users can sort and filter based on the fragment ion or its significance.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and the precise solid-state conformation of chiral N-[N,O-Isopropylidene] compounds. iucr.org By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of every atom in the molecule. rsc.org This technique provides precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. cdnsciencepub.comresearchgate.netrsc.org

For chiral molecules, crystallographic analysis using anomalous dispersion allows for the determination of the absolute stereochemistry. iucr.org The structure of diacetone tagatose (C₁₂H₂₀O₆), for example, was established as 1,2:3,4-di-O-isopropylidene-α-D-tagatofuranose through X-ray analysis. iucr.org The data revealed not only the connectivity and relative stereochemistry but also the specific conformation of the furanose and dioxolane rings in the solid state. The dioxolane rings in such structures often adopt an envelope or twisted conformation. cdnsciencepub.com The crystallographic data provides the unit cell dimensions, space group, and atomic coordinates, which serve as an absolute benchmark for the compound's structure.

Table 3: Example Crystal Structure Data for a Di-O-isopropylidene Compound

| Parameter | Value | Compound Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₆ | 1,2:3,4-Di-O-isopropylidene-α-D-tagatofuranose iucr.org |

| Crystal System | Orthorhombic | 1,2:3,4-Di-O-isopropylidene-α-D-tagatofuranose iucr.org |

| Space Group | P 2₁ 2₁ 2₁ | 1,2:3,4-Di-O-isopropylidene-α-D-tagatofuranose iucr.org |

| a (Å) | 5.8241 (1) | 1,2:3,4-Di-O-isopropylidene-α-D-tagatofuranose iucr.org |

| b (Å) | 8.4972 (2) | 1,2:3,4-Di-O-isopropylidene-α-D-tagatofuranose iucr.org |

| c (Å) | 27.1899 (7) | 1,2:3,4-Di-O-isopropylidene-α-D-tagatofuranose iucr.org |

This is an interactive data table. Users can explore crystal data parameters for the example compound.

Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Analysis

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral N-[N,O-Isopropylidene] compounds in solution. mdpi.com These methods measure the differential absorption (ECD) or refraction (ORD) of left- and right-circularly polarized light. bhu.ac.in

Many N-[N,O-Isopropylidene] derivatives lack a strong chromophore, making them "ECD silent" in the accessible UV-Vis region. acs.org However, the absolute configuration can often be determined by introducing a chromophoric group elsewhere in the molecule. The chiral environment of the N-[N,O-Isopropylidene] moiety then induces chirality in the electronic transitions of the chromophore, resulting in a characteristic ECD spectrum, often referred to as a Cotton effect. bhu.ac.in The sign and intensity of the Cotton effects can be correlated with the absolute configuration, often through the application of empirical rules or, more reliably, by comparison with quantum chemical calculations of the theoretical ECD spectrum. nih.gov For instance, derivatization of a chiral molecule with a biphenyl (B1667301) probe can induce strong Cotton effects, where the sign of the effect at a specific wavelength can be directly related to the absolute configuration of the stereogenic centers near the probe. acs.org ECD spectroscopy is particularly sensitive to the conformational biases of the molecule, and the measured spectrum represents a population-weighted average of all contributing conformers in solution. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within a molecule, including the N-[N,O-Isopropylidene] moiety. libretexts.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. universallab.org

The isopropylidene group gives rise to several distinct peaks in the IR spectrum. The C-H stretching vibrations of the two methyl groups are typically observed in the 2990–2950 cm⁻¹ region. uc.edu A particularly diagnostic feature is the bending vibration of the gem-dimethyl group, which often appears as a characteristic doublet around 1385 cm⁻¹ and 1375 cm⁻¹. Furthermore, the C-O-C stretching vibrations of the ketal system produce strong absorption bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. uc.edu The absence of a broad absorption band in the 3200-3600 cm⁻¹ region can confirm the successful protection of the hydroxyl and amino groups of the parent amino alcohol. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for the Isopropylidene Group

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference |

|---|---|---|---|

| 2990 - 2950 | C-H stretch (methyl) | Medium to Strong | uc.edu |

| ~1385 and ~1375 | gem-dimethyl C-H bend (doublet) | Medium |

This is an interactive data table. Users can review the characteristic IR frequencies for the isopropylidene functional group.

Q & A

Q. What is the role of N,O-isopropylidene groups in nucleoside synthesis, and how are they introduced methodologically?

N,O-Isopropylidene groups act as protective moieties for hydroxyl and amine functionalities in nucleoside synthesis, enabling selective modifications at other reactive sites. For example, in the synthesis of 5-(2',3'-O-isopropylidene-β-D-ribofuranosyl) uracil, the 2' and 3' hydroxyl groups of uridine are protected using acetone and anhydrous FeCl₃ as a Lewis acid catalyst, achieving high yield (65–76%) and purity . The free 5'-OH group is then available for further functionalization, such as propargylation under phase-transfer conditions with propargyl bromide and NaOH .

Q. How are O-isopropylidene derivatives characterized post-synthesis to confirm structural integrity?

Key characterization methods include:

- Infrared (IR) Spectroscopy : Detection of C≡C (2145 cm⁻¹) and C≡CH (3210 cm⁻¹) stretches in propargyl ether derivatives .

- NMR Spectroscopy : ¹H NMR analysis of sugar proton environments (e.g., δ 5.19 ppm for anomeric protons) and isopropylidene methyl groups (δ 1.58 ppm) .

- Elemental Analysis : Verification of C, H, and N percentages (e.g., C 55.7%, H 5.56%, N 8.43% for C₁₅H₁₈N₂O₆) .

Advanced Research Questions

Q. How can diastereomer formation be controlled during N,O-isopropylidene protection in amino acid derivatives?

Diastereodivergent routes leverage chiral starting materials and reaction conditions. For instance, (R)-N-Boc-N,O-isopropylidene-α-methylserine reacts with Grignard reagents (e.g., PhMgBr or MeMgBr) to yield distinct stereoisomers. Using PhMgBr produces (2S,3S)-α-methyl-β-phenylserine, while MeMgBr generates (2S,3R)-α-methylthreonine. Stereochemical outcomes depend on reagent bulkiness and transition-state stabilization .

Q. What strategies optimize catalyst selection for isopropylidene formation in carbohydrate chemistry?

Catalyst efficiency is evaluated based on yield, purity, and substrate compatibility. For uridine protection:

- FeCl₃ : Preferred for high yield (76%) and minimal side reactions due to strong Lewis acidity .

- H₂SO₄ and CuSO₄ : Less favored due to harsher conditions leading to over-acetylation or decomposition . Phase-transfer catalysis (e.g., tetrabutyl ammonium bromide) enhances propargylation efficiency by facilitating interfacial reactions in biphasic systems .

Q. How do crystallographic data inform the structural analysis of isopropylidene-protected nucleosides?

Single-crystal X-ray diffraction provides atomic-level resolution. For example, 4-cyclopropyl-1-(6′-deoxy-1′,2′-O-isopropylidene-α-D-glucofuranosyl)-1H-1,2,3-triazole crystallizes in an orthorhombic system (P2₁2₁2₁) with unit cell parameters a = 8.5905 Å, b = 8.7215 Å, c = 20.7373 Å. This confirms the stereochemistry of the isopropylidene group and glycosidic bond conformation .

Methodological Considerations

- Competing Reactions : When introducing propargyl groups, monitor for side reactions (e.g., hydrolysis of isopropylidene) by adjusting reaction time (18 hours optimal) and NaOH concentration (0.6 M) .

- Purification : Silica gel chromatography (benzene or MeOH:EA eluents) effectively isolates products with >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.